molecular formula C11H11N3O3 B2371420 7-Allyl-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid CAS No. 2126161-58-6

7-Allyl-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid

Cat. No.: B2371420
CAS No.: 2126161-58-6
M. Wt: 233.227
InChI Key: PZDPMNBYXRZDMW-UHFFFAOYSA-N
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Description

7-Allyl-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine core with distinct substituents:

  • 4-position: A methoxy group (-OCH₃), contributing electron-donating properties.
  • 6-position: A carboxylic acid (-COOH), enabling hydrogen bonding and salt formation.

The molecular formula is C₁₁H₁₁N₃O₃, with a molecular weight of 233.23 g/mol. Its structure makes it a candidate for medicinal chemistry applications, particularly in kinase inhibition, as seen in structurally related compounds .

Properties

IUPAC Name

4-methoxy-7-prop-2-enylpyrrolo[2,3-d]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c1-3-4-14-8(11(15)16)5-7-9(14)12-6-13-10(7)17-2/h3,5-6H,1,4H2,2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZDPMNBYXRZDMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC2=C1C=C(N2CC=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Allyl-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid typically begins with the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with ethyl N-allylglycinate. This reaction is followed by cyclization using sodium methoxide (MeONa) to form the desired pyrrolopyrimidine structure . The intermediate product, 7-Allyl-4-methoxypyrrolo[2,3-d]pyrimidine-6-carboxylic acid methyl ester, undergoes alkaline hydrolysis to yield the final compound .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for maximizing yield and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 7-Allyl-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, iodination of the compound can lead to the formation of iodomethylpyrimido[5’,4’:4,5]-pyrrolo[2,1-c][1,4]oxazine .

Comparison with Similar Compounds

Substituent Variations at the 7-Position

The 7-position substituent significantly influences steric and electronic properties:

Compound Name 7-Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
7-Allyl-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid Allyl C₁₁H₁₁N₃O₃ 233.23 Potential kinase inhibitor scaffold -
4-Methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid Methyl C₉H₉N₃O₃ 207.19 Intermediate in drug synthesis
7-Cyclopentyl derivatives (e.g., 7-Cyclopentyl-2-[5-(piperidin-4-ylcarbamoyl)-pyridin-2-ylamino]-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide) Cyclopentyl C₂₄H₂₈N₆O₃ 478.53 Kinase inhibitors (e.g., JAK/STAT pathway)
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid H (unsubstituted) C₇H₃Cl₂N₃O₂ 232.02 Electrophilic reactivity for further substitution

Key Observations :

  • Cyclopentyl derivatives exhibit higher molecular weights and are often used in kinase inhibitors due to their bulky, lipophilic nature .

Substituent Variations at the 4-Position

The 4-position substituent modulates electronic effects on the pyrrolo[2,3-d]pyrimidine core:

Compound Name 4-Substituent Key Properties Reference
This compound Methoxy (-OCH₃) Electron-donating; stabilizes ring resonance -
4-(Dimethylamino)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid hydrochloride Dimethylamino (-N(CH₃)₂) Basic amine; enhances solubility in acidic conditions
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid Chlorine (-Cl) Electron-withdrawing; activates ring for nucleophilic substitution

Key Observations :

  • Methoxy groups improve solubility in polar solvents compared to chloro substituents.
  • Dimethylamino derivatives form hydrochloride salts, enhancing bioavailability in physiological environments .

Functional Group Variations at the 6-Position

The 6-carboxylic acid group is often modified to esters or amides:

Compound Name 6-Functional Group Molecular Weight (g/mol) Key Properties Reference
This compound -COOH 233.23 Acidic; forms salts for improved solubility -
Isopropyl 2-amino-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate -COO-iPr 250.25 Ester prodrug; enhances membrane permeability
7-Cyclopentyl-2-[5-(piperidin-4-ylcarbamoyl)-pyridin-2-ylamino]-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide -CON(CH₃)₂ 478.53 Amide derivative; reduces metabolic clearance

Key Observations :

  • Carboxylic acids are ideal for salt formation (e.g., sodium or hydrochloride salts) to enhance aqueous solubility.
  • Amides and esters improve lipophilicity, aiding in blood-brain barrier penetration .

Physicochemical Properties

Compound Name pKa Density (g/cm³) Storage Conditions Reference
7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid (unsubstituted) 3.02 1.617 2–8°C
4-Methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid Not reported - Room temperature
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid Not reported - 2–8°C

Key Observations :

  • The pKa of the carboxylic acid group (~3.02) suggests ionization at physiological pH, influencing pharmacokinetics .
  • Storage at 2–8°C is common for carboxylic acid derivatives to prevent hydrolysis or degradation.

Biological Activity

Overview

7-Allyl-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic compound belonging to the pyrrolopyrimidine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its role as an inhibitor of specific protein kinases involved in cancer progression.

Chemical Structure and Properties

The molecular formula of this compound is C9H10N4O3C_9H_{10}N_4O_3 with a molecular weight of approximately 206.20 g/mol. Its structure features a fused pyrrole and pyrimidine ring system, which is essential for its biological activity.

The primary mechanism of action for this compound involves the inhibition of p21-activated kinase 4 (PAK4). PAK4 is crucial for various cellular processes including cell proliferation, survival, and motility. By binding to PAK4, this compound disrupts its activity, leading to decreased cancer cell proliferation and potential apoptosis in tumor cells.

Antitumor Activity

Recent studies have demonstrated the antitumor properties of this compound. In vitro assays have shown that this compound exhibits significant cytotoxicity against several cancer cell lines, including:

  • NCI-H1975 (lung cancer)
  • A549 (lung adenocarcinoma)
  • NCI-H460 (large cell lung carcinoma)

The half-maximal inhibitory concentration (IC50) values indicate the potency of the compound against these cell lines. For instance, the IC50 values were found to be lower than 10 μM in several assays, suggesting strong antitumor activity .

Inhibition of Kinases

In addition to PAK4, studies have explored the inhibitory effects of this compound on other kinases associated with cancer signaling pathways. The compound's ability to inhibit these kinases may contribute to its overall therapeutic potential in oncology.

Study 1: PAK4 Inhibition

In a controlled laboratory setting, researchers evaluated the effect of this compound on PAK4 activity. The study revealed that at concentrations as low as 1 μM, the compound significantly reduced PAK4 phosphorylation levels in treated cells compared to control groups. This reduction correlated with decreased cellular proliferation rates.

Study 2: Cytotoxicity Assays

Another study focused on the cytotoxic effects of the compound across different cancer cell lines. Using MTT assays, researchers found that the compound exhibited a dose-dependent decrease in viability across all tested cell lines. Notably, the A549 cells showed a marked sensitivity to treatment with IC50 values around 5 μM compared to over 50 μM for non-cancerous cells .

Summary Table of Biological Activities

Activity TypeTarget/Cell LineIC50 (μM)Reference
AntitumorNCI-H1975<10
AntitumorA549~5
PAK4 InhibitionVarious<1

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